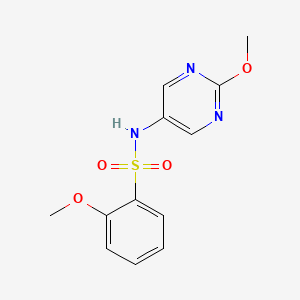

2-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, also known as MPPS, is a sulfonamide-based compound that has been studied extensively for its potential applications in scientific research. This compound is known for its ability to inhibit certain enzymes, making it a useful tool in the study of various biological processes.

Wissenschaftliche Forschungsanwendungen

- The sulfonamide moiety in this compound is structurally similar to para-aminobenzoic acid (PABA). This similarity allows it to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is crucial for folate production in bacteria. By disrupting folate synthesis, it inhibits bacterial DNA growth and cell division .

- Researchers have discovered and optimized 2,4-substituted pyrimidines as covalent inhibitors of Janus kinase 3 (JAK3). These compounds exploit a unique cysteine residue (Cys909) in JAK3, potentially offering therapeutic benefits in autoimmune diseases and cancer .

- The negative charges in the sulfonamide group of this compound are concentrated around the O4 and O5 atoms. This structural feature suggests that it could serve as a nucleophilic attack site in chemical reactions .

- Researchers explore derivatives of this compound for their potential as drug candidates. By modifying the substituents on the pyrimidine ring, they aim to enhance selectivity, bioavailability, and pharmacokinetics .

- The boronic acid functionality in this compound makes it interesting for boron-based chemistry. Researchers investigate its reactivity, stability, and applications in cross-coupling reactions and Suzuki-Miyaura coupling .

- Density functional theory (DFT) studies can provide insights into the electronic structure, stability, and reactivity of this compound. Researchers analyze its molecular properties, energetics, and potential reaction pathways .

Antibacterial Agents

Covalent JAK3 Inhibitors

Nucleophilic Attack Sites

Medicinal Chemistry

Boronic Acid Chemistry

Computational Studies

Wirkmechanismus

Target of Action

The primary targets of 2-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide are enzymes involved in the folic acid metabolism cycle . These enzymes are crucial for bacterial growth and multiplication .

Mode of Action

The compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . This inhibition disrupts the production of folic acid, a vital component for bacterial DNA synthesis .

Biochemical Pathways

The inhibition of PABA prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA. As a result, the compound inhibits bacterial DNA growth and cell division or replication .

Pharmacokinetics

Most sulfonamides are readily absorbed orally , suggesting that this compound may also have good oral bioavailability.

Result of Action

The compound’s action results in the inhibition of bacterial growth and multiplication . By disrupting the production of folic acid, the compound prevents the synthesis of bacterial DNA, thereby inhibiting cell division and replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s efficacy can be influenced by the presence of other substances that compete for the same target enzymes .

Eigenschaften

IUPAC Name |

2-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-18-10-5-3-4-6-11(10)20(16,17)15-9-7-13-12(19-2)14-8-9/h3-8,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBJBPLJUAITDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NC2=CN=C(N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B2837770.png)

![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2837779.png)

![6-(4-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2837780.png)

![2-Methyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2837781.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2837782.png)

![Ethyl 2-methyl-6-oxo-4-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2837788.png)

![1-[[1,3-Dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2837790.png)